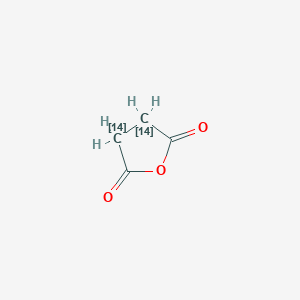
Tetraisopropyl-Fluormethylendiphosphonat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tetraisopropyl Fluoromethylenediphosphonate is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics Research: The compound is used in the study of proteomes, particularly in the identification and quantification of proteins.
Organic Synthesis: It serves as a reagent in various organic synthesis reactions, aiding in the creation of complex molecules.
Drug Discovery: The compound’s unique properties make it valuable in the discovery and development of new pharmaceuticals.
Catalysis: It is used as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
Target of Action
Tetraisopropyl Fluoromethylenediphosphonate is an isopolar analogue of pyrophosphates . It has been proposed as a therapeutic preparation for the treatment of diseases associated with increased desorption of bones .
Mode of Action
The compound interacts with its targets by mimicking the phosphates and carboxylates of biological molecules . This allows it to potentially inhibit metabolic enzymes .
Biochemical Pathways
Given its structural similarity to pyrophosphates, it may interfere with the pathways involving these compounds .
Pharmacokinetics
Its molecular weight of 36231 suggests that it may have reasonable bioavailability.
Result of Action
Its potential to inhibit metabolic enzymes suggests that it could have significant effects on cellular metabolism .
Vorbereitungsmethoden
The synthesis of Tetraisopropyl Fluoromethylenediphosphonate involves several methods. One efficient method includes the reaction of diisopropyl 1-lithio-1-fluoromethylphosphonate with diisopropyl chlorophosphate, yielding the desired compound in moderate yield (37%) . Another method involves the reaction of diisopropyl 1-lithio-1-chloro-1-fluoromethylphosphonate with electrophiles, resulting in a 40% yield . Industrial production methods often involve the use of perchloryl fluoride and potassium tert-butylate in toluene at temperatures below 22°C .
Analyse Chemischer Reaktionen
Tetraisopropyl Fluoromethylenediphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly with halogenating agents. Common reagents used in these reactions include n-BuLi, perchloryl fluoride, and potassium tert-butylate Major products formed from these reactions include fluorovinylphosphonates and other fluorinated derivatives.
Vergleich Mit ähnlichen Verbindungen
Tetraisopropyl Fluoromethylenediphosphonate is unique compared to other similar compounds due to its specific fluorinated structure. Similar compounds include:
Tetraethyl Fluoromethylenediphosphonate: This compound has similar properties but differs in its alkyl groups.
Tetramethyl Fluoromethylenediphosphonate: Another similar compound with different alkyl groups, affecting its reactivity and applications.
Difluoromethylenediphosphonate: This compound has two fluorine atoms, leading to different chemical properties and applications.
Tetraisopropyl Fluoromethylenediphosphonate stands out due to its specific isopropyl groups, which influence its reactivity and make it suitable for particular applications in scientific research and industry.
Eigenschaften
IUPAC Name |
2-[[di(propan-2-yloxy)phosphoryl-fluoromethyl]-propan-2-yloxyphosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29FO6P2/c1-9(2)17-21(15,18-10(3)4)13(14)22(16,19-11(5)6)20-12(7)8/h9-13H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNLZMODXBPUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(F)P(=O)(OC(C)C)OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29FO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508105 | |
| Record name | Tetrapropan-2-yl (fluoromethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78715-57-8 | |
| Record name | Tetrapropan-2-yl (fluoromethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)
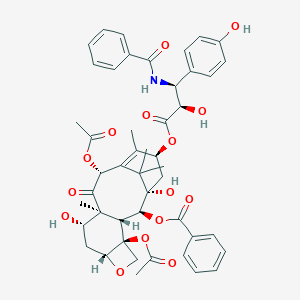

![N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B27957.png)
![Benzo[d]thiazol-5-ol](/img/structure/B27958.png)
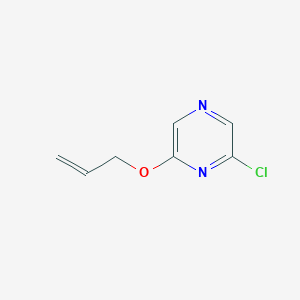
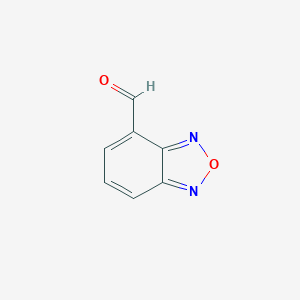
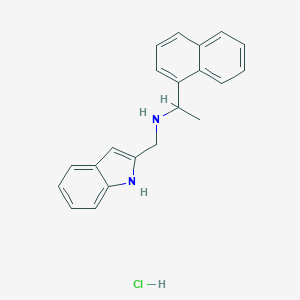

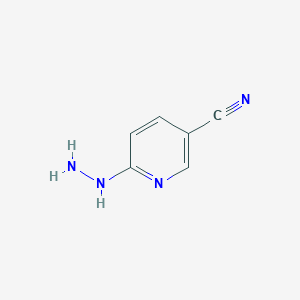
![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl] Nicotinic Acid Methyl Ester](/img/structure/B27980.png)
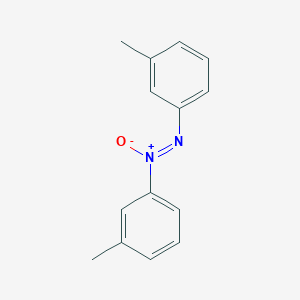
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B27983.png)
